Methyl 5-bromo-4-fluoropicolinate
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Overview
Description
It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Preparation Methods
The synthesis of Methyl 5-bromo-4-fluoropicolinate involves the reaction between 5-bromo-4-fluoro-2-methylpyridine and methyl chloroformate. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Methyl 5-bromo-4-fluoropicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine atoms, it can act as a nucleophile in substitution reactions.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and pyridine, and conditions often involve controlled temperatures and purification steps like column chromatography.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound.
Scientific Research Applications
Methyl 5-bromo-4-fluoropicolinate has been extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Building Block: It serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The exact mechanism of action of Methyl 5-bromo-4-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of the bromine and fluorine atoms. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
Methyl 5-bromo-4-fluoropicolinate can be compared with other similar compounds, such as:
- Methyl 5-bromo-4-chloropicolinate
- Methyl 5-bromo-4-iodopicolinate
- Methyl 5-chloro-4-fluoropicolinate
These compounds share similar structures but differ in their halogen substitutions, which can lead to variations in their chemical reactivity and applications. This compound is unique due to its specific combination of bromine and fluorine atoms, which confer distinct properties and reactivity patterns.
Properties
IUPAC Name |
methyl 5-bromo-4-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBCBGGMUDXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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